molecular formula C6H2BrCl2F B1520679 1-Bromo-4,5-dichloro-2-fluorobenzene CAS No. 1000572-78-0

1-Bromo-4,5-dichloro-2-fluorobenzene

Cat. No. B1520679
CAS RN: 1000572-78-0
M. Wt: 243.88 g/mol
InChI Key: YAKOUNMAKAPKIQ-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dichloro-2-fluorobenzene is a chemical compound with the molecular formula C6H2BrCl2F. It has a molecular weight of 243.884 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and fluorine substituents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.884 g/mol. Other physical and chemical properties such as boiling point, melting point, etc., are not available in the search results .

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-4,5-dichloro-2-fluorobenzene, involves studying the side-reactions during fluorination processes. This research is crucial in understanding the formation mechanisms of various fluorinated compounds, including difluorobenzene derivatives, which has implications in the synthesis of complex organic compounds (Horio et al., 1996).

Vibrational Spectra Analysis

Research on the vibrational spectra of trisubstituted benzenes, including compounds similar to this compound, provides insights into the in-plane and out-of-plane vibrations of these molecules. This information is vital for understanding the chemical and physical properties of such compounds, which can be useful in material science and molecular physics (Reddy & Rao, 1994).

Application in Polymer Chemistry

This compound derivatives have been studied for their potential use in polymer chemistry. For example, the triazidation of such compounds can lead to the formation of new photoactive cross-linking reagents. These reagents are important in developing new organic magnetic materials and can be used as starting compounds in organic synthesis (Chapyshev & Chernyak, 2013).

Synthon Formation

The synthesis of no-carrier-added 1-bromo-4-fluorobenzene, which is structurally related to this compound, is important for arylation reactions in organic chemistry. This includes applications in metallo-organic and palladium-catalyzed coupling, which are crucial in synthesizing complex organic molecules (Ermert et al., 2004).

Photodissociation Studies

Photofragment translational spectroscopy of halobenzene cations, including those similar to this compound, is another area of research. Such studies help in understanding the dynamics of molecular dissociation under ultraviolet light, which is essential in fields like atmospheric chemistry and photochemical reactions (Gu et al., 2001).

Safety and Hazards

The safety data sheet for 1-Bromo-4,5-dichloro-2-fluorobenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4,5-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKOUNMAKAPKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661532
Record name 1-Bromo-4,5-dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160573-64-7
Record name 1-Bromo-4,5-dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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